(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine
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Overview
Description
(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between aniline derivatives and hydrazine derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 50°C to 80°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts such as Lewis acids or transition metal complexes can further improve the reaction rate and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine involves its interaction with various molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis or cell death. The exact molecular pathways involved are still under investigation, but it is believed to target key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]benzene
- **N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]toluene
Uniqueness
(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine stands out due to its unique hydrazone linkage, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25-,30-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBRJAQAIDDAIV-IDDWGTJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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